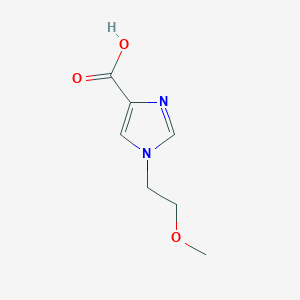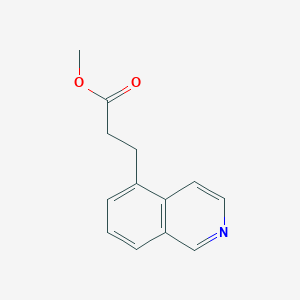![molecular formula C10H17Cl2N3O B1431925 [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride CAS No. 1158607-78-3](/img/structure/B1431925.png)
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
Vue d'ensemble
Description
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine is a synthetic organic compound that was first synthesized in the late 1960s. Since then, it has been extensively studied for its therapeutic properties.
Mécanisme D'action
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride works by blocking the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By blocking these receptors, [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride helps to reduce the excessive activation of glutamate, which can lead to neuronal damage and cell death.
Effets Biochimiques Et Physiologiques
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride can be toxic at high concentrations, and its effects can be difficult to quantify in some experimental systems.
Orientations Futures
There are a number of future directions for research on [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride. One area of interest is the development of new and more effective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride in other diseases, such as multiple sclerosis and traumatic brain injury. Finally, there is also a need for further research into the long-term effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride on the brain and its potential for use in combination with other drugs.
Applications De Recherche Scientifique
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been extensively studied for its therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects, which may help to slow down the progression of these diseases.
Propriétés
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZFMRGXMKMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



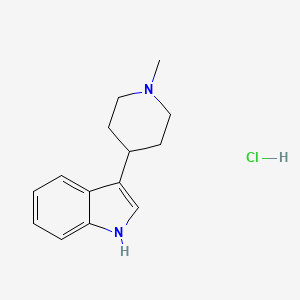

![1-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1431847.png)

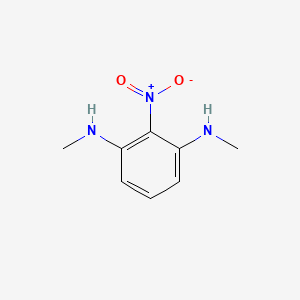
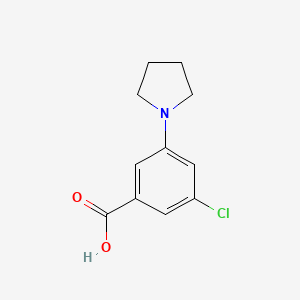
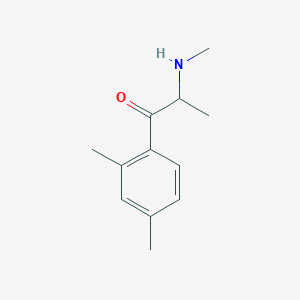

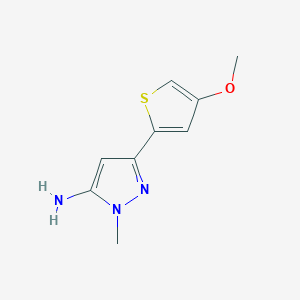
![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)

